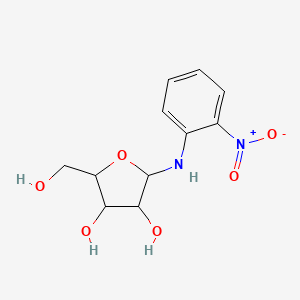![molecular formula C11H15ClKNO5S B3858460 potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B3858460.png)
potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate
Übersicht
Beschreibung
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate, also known as KCC-2 activator, is a chemical compound that has been found to have potential therapeutic effects on various neurological disorders.
Wirkmechanismus
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activates potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate by binding to a specific site on the protein. This activation leads to an increase in the outward flux of chloride ions from neurons, which in turn leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and neuropathic pain in preclinical studies.
Biochemical and Physiological Effects:
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate in neurons, leading to an increase in chloride ion efflux. It has also been shown to reduce the expression of the chloride importer NKCC1, which is responsible for importing chloride ions into neurons. This reduction in NKCC1 expression further enhances the effect of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate on potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate in lab experiments is that it has been shown to be effective in reducing seizures and neuropathic pain in preclinical studies. This makes it a promising candidate for further research into potential therapeutic applications. One limitation of using potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of future directions for research on potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of epilepsy and neuropathic pain. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, research is needed to identify other compounds that may have similar effects on potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activity, which could lead to the development of new therapeutic agents for neurological disorders.
Wissenschaftliche Forschungsanwendungen
Potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate has been found to have potential therapeutic effects on various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. It has been shown to enhance the activity of the potassium-chloride cotransporter potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate, which is responsible for maintaining the balance of chloride ions in neurons. Dysregulation of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate activity has been implicated in various neurological disorders, and the activation of potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate by potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
potassium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-N-methylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S.K/c1-8-5-10(3-4-11(8)12)18-7-9(14)6-13(2)19(15,16)17;/h3-5,9,14H,6-7H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJTEZIBAMUSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C)S(=O)(=O)[O-])O)Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClKNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B3858383.png)
![2-[4-(2,3-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3858391.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B3858405.png)

![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3858431.png)

![3-hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one](/img/structure/B3858434.png)

![N-[4-(benzoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3858442.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B3858448.png)

![3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858457.png)
![3-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858469.png)